Triethylmethylammonium methyl carbonate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethylmethylammonium methyl carbonate can be synthesized by heating triethylamine and dimethyl carbonate at a temperature range of 150-180°C . The reaction typically occurs in the presence of an alcohol, which acts as a solvent and facilitates the formation of the quaternary ammonium salt .
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Triethylmethylammonium methyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methyl carbonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize the compound.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce triethylmethylammonium halides, while oxidation reactions can yield various oxidized derivatives .
Scientific Research Applications
Triethylmethylammonium methyl carbonate has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its effects on cellular processes.
Mechanism of Action
The mechanism of action of triethylmethylammonium methyl carbonate involves its interaction with molecular targets and pathways. As a quaternary ammonium salt, it can interact with various biological molecules, including proteins and enzymes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . Additionally, it can participate in ionic interactions with cellular membranes, affecting membrane stability and function .
Comparison with Similar Compounds
Similar Compounds
Triethylmethylammonium chloride: This compound has a similar structure but contains a chloride ion instead of a methyl carbonate group.
Tetramethylammonium methyl carbonate: Another quaternary ammonium salt with similar properties but different alkyl groups.
Tributylmethylammonium methyl carbonate: This compound has longer alkyl chains, which can affect its solubility and reactivity.
Uniqueness
Triethylmethylammonium methyl carbonate is unique due to its specific combination of alkyl groups and the presence of a methyl carbonate group. This structure imparts distinct solubility, reactivity, and catalytic properties, making it suitable for various applications in research and industry.
Biological Activity
Triethylmethylammonium methyl carbonate (TEMMC) is a quaternary ammonium salt that has garnered attention in various fields, including biochemistry and medicinal chemistry, due to its unique biological properties. This article explores the biological activity of TEMMC, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Overview of this compound
TEMMC is synthesized through the reaction of triethylamine and dimethyl carbonate at elevated temperatures. As a quaternary ammonium compound, it possesses a positively charged nitrogen atom, which allows it to interact with negatively charged biological molecules such as proteins and nucleic acids. This property underlies its biological activity and potential applications in drug development and enzyme inhibition.
The biological activity of TEMMC primarily stems from its ability to inhibit enzyme activity. The compound can bind to the active sites of enzymes or alter their conformations, thereby affecting their functionality. For instance, studies have shown that quaternary ammonium salts can interfere with various metabolic pathways by modulating enzyme kinetics and protein interactions .
Enzyme Inhibition
- Target Enzymes : TEMMC has been observed to inhibit several key enzymes involved in metabolic processes.
- Binding Mechanism : The binding occurs through ionic interactions between the positively charged nitrogen of TEMMC and the negatively charged sites on enzymes, which can lead to a conformational change that reduces enzyme activity.
Antimicrobial Activity
Research indicates that TEMMC exhibits antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and interfere with cellular functions. Comparative studies with other quaternary ammonium compounds suggest that TEMMC has a favorable profile for use as an antimicrobial agent .
Drug Delivery Systems
TEMMC is being explored as a potential carrier for drug delivery systems due to its ability to form ionic liquids. These systems can enhance the solubility and bioavailability of poorly soluble drugs, making TEMMC a candidate for pharmaceutical formulations aimed at improving therapeutic efficacy .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
Triethylmethylammonium Chloride | Quaternary Ammonium Salt | Antimicrobial; disrupts cell membrane integrity |
Tetramethylammonium Methyl Carbonate | Quaternary Ammonium Salt | Similar enzyme inhibition properties |
Tributylmethylammonium Methyl Carbonate | Quaternary Ammonium Salt | Enhanced solubility in organic solvents; less cytotoxic |
TEMMC is unique among these compounds due to its specific combination of alkyl groups and the methyl carbonate moiety, which enhances its solubility in both aqueous and organic solvents, potentially broadening its application scope in biological systems .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that TEMMC showed significant antibacterial activity against Staphylococcus aureus and Bacillus cereus, comparable to traditional antibiotics like norfloxacin. The compound's low cytotoxicity towards human liver cells (Chang Liver) was also noted, indicating a favorable safety profile for therapeutic applications .
- Enzyme Interaction Studies : Research involving enzyme kinetics revealed that TEMMC effectively inhibited specific enzymes related to metabolic pathways. The inhibition constants (Ki values) were determined through Michaelis-Menten kinetics, showing that TEMMC could serve as a potent inhibitor in biochemical assays .
- Drug Delivery Applications : In vitro studies indicated that formulations containing TEMMC improved the solubility of hydrophobic drugs significantly, enhancing their bioavailability in biological systems. This property makes it a promising candidate for developing new drug delivery systems aimed at treating various diseases .
Properties
IUPAC Name |
methyl carbonate;triethyl(methyl)azanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N.C2H4O3/c1-5-8(4,6-2)7-3;1-5-2(3)4/h5-7H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQIDJHZYPEFBP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CC.COC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452107 | |
Record name | Triethylmethylammonium methyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113840-08-7 | |
Record name | Triethylmethylammonium methyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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